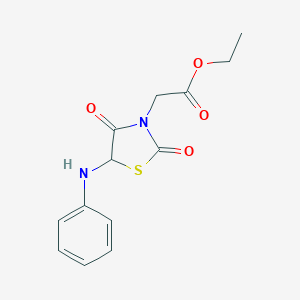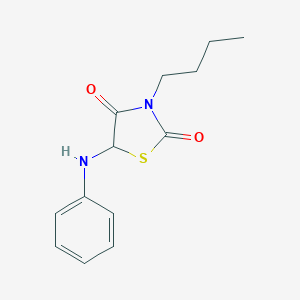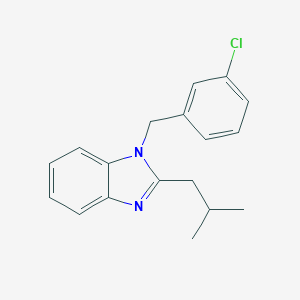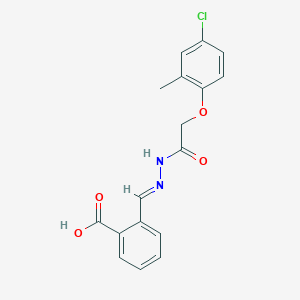
1-(2-Nitrobenzyl)-4-(phenylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Nitrobenzyl)-4-(phenylsulfonyl)piperazine, commonly known as NBPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has shown promising results in various studies.
作用機序
The mechanism of action of NBPS is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. NBPS has been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been found to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
NBPS has been found to have various biochemical and physiological effects in different studies. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. NBPS has also been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, NBPS has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using NBPS in lab experiments is its high purity level, which ensures the reproducibility of results. NBPS is also stable under various experimental conditions and can be easily synthesized in large quantities. However, one of the limitations of using NBPS is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the research on NBPS. One direction is to further investigate its mechanism of action and identify the specific targets involved in its therapeutic effects. Another direction is to explore its potential applications in other diseases such as autoimmune disorders and cardiovascular diseases. In addition, the development of new formulations and delivery systems for NBPS could enhance its bioavailability and improve its therapeutic efficacy.
Conclusion:
In conclusion, NBPS is a promising compound that has shown potential therapeutic applications in various diseases. Its synthesis method has been optimized to achieve a high yield and purity level, and it has been extensively studied for its biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on NBPS that could lead to new therapeutic applications and improved treatment options.
合成法
The synthesis of NBPS involves the reaction of 1-(2-nitrophenyl)piperazine with phenylsulfonyl chloride in the presence of a base. The reaction yields NBPS as a white crystalline solid with a high purity level. The synthesis method has been optimized to achieve a high yield and purity of the compound.
科学的研究の応用
NBPS has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. In cancer research, NBPS has been found to inhibit the growth of tumor cells by inducing apoptosis and reducing cell proliferation. Inflammation studies have shown that NBPS can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorders, NBPS has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
分子式 |
C17H19N3O4S |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C17H19N3O4S/c21-20(22)17-9-5-4-6-15(17)14-18-10-12-19(13-11-18)25(23,24)16-7-2-1-3-8-16/h1-9H,10-14H2 |
InChIキー |
OYNILCLLXIHKFH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B229530.png)
![4-({3-[4-(Ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B229534.png)


![(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229556.png)


![5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229568.png)
![2-[(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B229570.png)
![5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)
![3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229575.png)
![5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229577.png)
![5-[Methyl(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B229578.png)